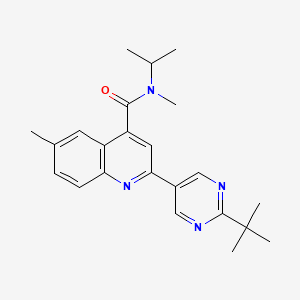![molecular formula C27H37N3O7 B3971225 1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971225.png)
1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate
Descripción general
Descripción
1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the piperazine family of drugs. TFMPP has been used in scientific research to study its effects on the central nervous system and its potential as a therapeutic agent.
Mecanismo De Acción
1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are found in the central nervous system. Activation of these receptors leads to an increase in the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has been shown to increase the release of these neurotransmitters, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to increase heart rate and blood pressure, which may contribute to its effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of the 5-HT2A and 5-HT2C receptors in the central nervous system. However, one limitation of using this compound is that it has a relatively short half-life, which may make it difficult to study its effects over an extended period of time.
Direcciones Futuras
There are a number of future directions for research on 1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate. One area of research is the development of new compounds that target the 5-HT2A and 5-HT2C receptors, which may have improved therapeutic potential. Another area of research is the investigation of the role of this compound in the development of psychiatric disorders, such as depression and anxiety. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been shown to have an affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and behavior. This compound has been used to investigate the role of these receptors in the development of psychiatric disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
oxalic acid;1-phenyl-4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3.C2H2O4/c1-29-23-10-9-20(24(30-2)25(23)31-3)19-26-13-11-22(12-14-26)28-17-15-27(16-18-28)21-7-5-4-6-8-21;3-1(4)2(5)6/h4-10,22H,11-19H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVYYJUSIPFANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[cyclohexyl(methyl)amino]-3-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3971147.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3971154.png)
![4-[(dimethylamino)methyl]-2-nitrophenyl dimethylcarbamate hydrochloride](/img/structure/B3971160.png)


![5-[2-(morpholin-4-ylmethyl)phenyl]-N-propyl-2-furamide](/img/structure/B3971170.png)
![N-benzyl-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3971174.png)
![methyl 4-[5-methyl-4-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B3971175.png)
![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971184.png)

![2-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3971196.png)
![4-(4-acetylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971201.png)
![4-(2,4-dichlorophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971206.png)
